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Compound of Interest

Compound Name: LETC

Cat. No.: B15620904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two tau aggregation inhibitors, LMTX

(leucomethylthioninium) and hydromethylthionine mesylate (HMTM), for the treatment of

Alzheimer's disease. It summarizes key experimental data from clinical and preclinical studies,

details the methodologies of pivotal experiments, and illustrates the proposed mechanisms of

action.

Introduction and Compound Relationship
Leuco-methylthioninium bis(hydromethanesulfonate), known as LMTX, and

hydromethylthionine mesylate (HMTM) are closely related compounds developed by TauRx

Pharmaceuticals. Both are forms of the methylthioninium (MT+) moiety, a known tau

aggregation inhibitor. LMTX is a stabilized, reduced form of MT+, while HMTM is the

International Non-proprietary Name (INN) for the same active moiety and represents a more

recent, stable formulation. This guide will compare the clinical and preclinical findings

associated with the earlier LMTX formulation and the more recent HMTM formulation.

Mechanism of Action
Both LMTX and HMTM are believed to exert their therapeutic effects through a primary

mechanism of inhibiting the aggregation of tau protein, a key pathological hallmark of

Alzheimer's disease.[1] Additionally, preclinical studies suggest a secondary mechanism
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involving the enhancement of cholinergic signaling and a potential role in modulating

mitochondrial function.[2][3][4]
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Caption: Proposed mechanism of action for LMTX and HMTM.

Clinical Trial Data Comparison
LMTX Phase 3 Trials (TRx-237-015 & TRx-237-005)
Two Phase 3 clinical trials evaluated the efficacy and safety of LMTX in patients with mild to

moderate Alzheimer's disease. A key finding from these studies was that LMTX appeared to

show a benefit as a monotherapy, but not as an add-on to existing Alzheimer's treatments.[5][6]

[7]

Table 1: Summary of LMTX Phase 3 Monotherapy Efficacy Data
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Trial
Outcome
Measure

Treatment
Group

Mean
Change/Differe
nce

p-value

TRx-237-015
ADAS-Cog (15

months)
75 mg twice daily

-6.3 point less

decline vs.

control[6]

<0.0001

125 mg twice

daily

-5.8 point less

decline vs.

control[6]

<0.0001

ADCS-ADL (15

months)
75 mg twice daily

+6.5 point higher

score vs.

control[6]

0.0013

125 mg twice

daily

+6.9 point higher

score vs.

control[6]

0.0007

Brain Atrophy

(LVV)
75 mg twice daily

38% reduction in

expansion vs.

control[8]

0.0023

125 mg twice

daily

33% reduction in

expansion vs.

control[8]

0.0014

TRx-237-005
ADAS-Cog &

ADCS-ADL

Monotherapy vs.

Add-on

Statistically

significant in

favor of

monotherapy[7]

<0.025

Brain Atrophy Monotherapy

Rate reduced to

that of normal

elderly controls

after 9 months[7]

Significant

LVV: Lateral Ventricular Volume
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HMTM Phase 3 Trial (LUCIDITY)
The LUCIDITY trial was a randomized, double-blind, placebo-controlled study of HMTM in

individuals with mild cognitive impairment (MCI) or mild to moderate Alzheimer's disease.[9][10]

Table 2: Summary of HMTM Phase 3 (LUCIDITY) Efficacy Data

Outcome
Measure

Patient
Population

Treatment
Group

Result p-value

ADAS-Cog11 (12

months)

MCI to Moderate

AD
16 mg/day

-1.3 unit

decline[11]
-

ADCS-ADL23

(12 months)

MCI to Moderate

AD
16 mg/day

-1.0 unit

decline[11]
-

ADAS-Cog13 (18

months)
MCI 16 mg/day

+2 unit

improvement

over baseline[12]

0.0473

Neurofilament

Light Chain (NfL)

(12 months)

MCI to Moderate

AD
16 mg/day

93% reduction in

change vs.

control[13]

0.0278

Brain Atrophy MCI 16 mg/day

Normalized to a

rate similar to

healthy

individuals[12]

<0.0001

Experimental Protocols
LMTX Phase 3 Trials (e.g., TRx-237-015)

Study Design: A 15-month, randomized, controlled, double-blind, parallel-group trial

conducted at 115 sites in 16 countries.[14]

Participants: 891 individuals younger than 90 years with mild to moderate Alzheimer's

disease.[14][15]
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Intervention: Participants were randomized to receive LMTM at 75 mg twice daily, 125 mg

twice daily, or a control of 4 mg LMTM twice daily (to maintain blinding due to urine

discoloration).[14]

Primary Outcomes: Progression on the Alzheimer's Disease Assessment Scale-Cognitive

Subscale (ADAS-Cog) and the Alzheimer's Disease Co-operative Study-Activities of Daily

Living Inventory (ADCS-ADL) from baseline to week 65.[14]
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Caption: LMTX Phase 3 Clinical Trial Workflow.

HMTM Phase 3 Trial (LUCIDITY - NCT03446001)
Study Design: A 12-month, randomized, double-blind, placebo-controlled, three-arm study,

followed by a 12-month open-label extension.[9][10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27863809/
https://pubmed.ncbi.nlm.nih.gov/27863809/
https://www.benchchem.com/product/b15620904?utm_src=pdf-body-img
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/the-lucidity-study/
https://pubmed.ncbi.nlm.nih.gov/36281683/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Participants: 598 individuals with MCI or mild to moderate Alzheimer's disease, all with

positive amyloid-PET scans.[11][12]

Intervention: Participants were randomized to receive HMTM at 16 mg/day, HMTM at 8

mg/day, or a control of methylthioninium chloride (MTC) at 4 mg twice weekly (for blinding).

[13]

Primary Outcomes: Change in ADAS-Cog11 and ADCS-ADL23 scores.[10]

Biomarker Analysis: Blood concentration of neurofilament light chain (NfL) was a key

biomarker endpoint.[13]

Preclinical Studies: Cholinergic Signaling
Animal Models: Tau-transgenic L1 and wild-type NMRI mice were used.[2]

Methodology: In vivo microdialysis was performed to measure acetylcholine (ACh) levels in

the hippocampus. AChE activity was determined using Ellman's procedure.[16]

Key Findings: HMTM administered alone doubled hippocampal ACh levels. This effect was

eliminated in mice pre-treated with rivastigmine or memantine. HMTM had no direct effect on

AChE or choline acetyltransferase (ChAT) activity.[2][16]

dotdot digraph "Cholinergic_Signaling_Experiment" { graph [rankdir="TB"]; node [shape=box,

style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial",

fontsize=9];

"Animal_Groups" [label="Tau-transgenic & Wild-type Mice", fillcolor="#F1F3F4",

fontcolor="#202124"]; "Treatment" [shape=Mdiamond, label="Treatment Administration",

fillcolor="#FBBC05", fontcolor="#202124"]; "HMTM_alone" [label="HMTM",

fillcolor="#FFFFFF", fontcolor="#202124"]; "Rivastigmine_Memantine" [label="Rivastigmine /

Memantine", fillcolor="#FFFFFF", fontcolor="#202124"]; "Combination" [label="Pre-treatment +

HMTM", fillcolor="#FFFFFF", fontcolor="#202124"]; "Microdialysis" [label="Hippocampal

Microdialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ACh_Measurement"

[label="Measure Acetylcholine Levels", shape=document, fillcolor="#34A853",

fontcolor="#FFFFFF"]; "Enzyme_Assay" [label="AChE & ChAT Activity Assays",

fillcolor="#4285F4", fontcolor="#FFFFFF"];
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"Animal_Groups" -> "Treatment"; "Treatment" -> "HMTM_alone"; "Treatment" ->

"Rivastigmine_Memantine"; "Treatment" -> "Combination"; "HMTM_alone" -> "Microdialysis";

"Rivastigmine_Memantine" -> "Microdialysis"; "Combination" -> "Microdialysis"; "Microdialysis"

-> "ACh_Measurement"; "Animal_Groups" -> "Enzyme_Assay"; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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